2-methyl-2-(morpholin-4-yl)propan-1-olhydrochloride
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Overview
Description
2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a morpholine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-chloropropanol under basic conditions. The reaction proceeds as follows:
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Reaction of Morpholine with 2-Chloropropanol
Reagents: Morpholine, 2-chloropropanol
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: 2-methyl-2-(morpholin-4-yl)propan-1-ol
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Formation of Hydrochloride Salt
Reagents: 2-methyl-2-(morpholin-4-yl)propan-1-ol, hydrochloric acid
Conditions: Acidic conditions
Product: 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride
Industrial Production Methods
Industrial production of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(morpholin-4-yl)propan-1-amine
- 2-methyl-2-(morpholin-4-yl)propanoic acid
- 2-methyl-1-(morpholin-4-yl)propan-2-ol
Uniqueness
2-methyl-2-(morpholin-4-yl)propan-1-ol hydrochloride is unique due to its specific structural features, including the presence of both a morpholine ring and a propanol backbone
Properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,7-10)9-3-5-11-6-4-9;/h10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGUHACMYNBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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